BenchChemオンラインストアへようこそ!

5-Cyclopropyl-2-phenyl-1,3-oxazole-4-carboxylic acid

Medicinal Chemistry Scaffold Differentiation Regioisomerism

5-Cyclopropyl-2-phenyl-1,3-oxazole-4-carboxylic acid (CAS 1016761-70-8) is a disubstituted oxazole-4-carboxylic acid with molecular formula C13H11NO3 and molecular weight 229.23 g/mol. It belongs to the 1,3-oxazole-4-carboxylic acid scaffold class—a heterocyclic framework recognized in medicinal chemistry for its utility in constructing kinase inhibitor libraries, PDE4 inhibitors, and antiplatelet agents.

Molecular Formula C13H11NO3
Molecular Weight 229.235
CAS No. 1016761-70-8
Cat. No. B3020214
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Cyclopropyl-2-phenyl-1,3-oxazole-4-carboxylic acid
CAS1016761-70-8
Molecular FormulaC13H11NO3
Molecular Weight229.235
Structural Identifiers
SMILESC1CC1C2=C(N=C(O2)C3=CC=CC=C3)C(=O)O
InChIInChI=1S/C13H11NO3/c15-13(16)10-11(8-6-7-8)17-12(14-10)9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,15,16)
InChIKeyCGMNZWYGTFJKTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Cyclopropyl-2-phenyl-1,3-oxazole-4-carboxylic acid (CAS 1016761-70-8): Heterocyclic Building Block for Medicinal Chemistry and Library Synthesis


5-Cyclopropyl-2-phenyl-1,3-oxazole-4-carboxylic acid (CAS 1016761-70-8) is a disubstituted oxazole-4-carboxylic acid with molecular formula C13H11NO3 and molecular weight 229.23 g/mol . It belongs to the 1,3-oxazole-4-carboxylic acid scaffold class—a heterocyclic framework recognized in medicinal chemistry for its utility in constructing kinase inhibitor libraries, PDE4 inhibitors, and antiplatelet agents . The compound carries a cyclopropyl group at the oxazole 5-position, a phenyl group at the 2-position, and a carboxylic acid handle at the 4-position, enabling direct amide coupling or esterification for library diversification. The compound is registered with the European Chemicals Agency (ECHA) and is commercially available from multiple vendors at purities ranging from 95% to 98% [1].

Why 5-Cyclopropyl-2-phenyl-1,3-oxazole-4-carboxylic acid Cannot Be Replaced by Regioisomeric or Scaffold Analogs Without Revalidation


Oxazole-4-carboxylic acids bearing cyclopropyl and phenyl substituents exhibit three possible regioisomeric arrangements—5-cyclopropyl-2-phenyl (target), 2-cyclopropyl-5-phenyl (CAS 1161776-83-5), and 2-(1-phenylcyclopropyl) (CAS 1272947-00-8)—each with identical molecular formula (C13H11NO3, MW 229.23) but different spatial orientation of pharmacophoric elements . In structure–activity relationship (SAR) campaigns within this scaffold class, even positional isomerism has been shown to alter kinase selectivity profiles and physicochemical properties including LogP and polar surface area [1]. Generic procurement of 'any oxazole carboxylic acid building block' without verifying substituent regiochemistry risks introducing a compound whose amide coupling vectors, H-bond donor/acceptor geometry, and steric environment diverge from the validated hit or lead series, necessitating full re-synthesis and re-screening of downstream libraries. The evidence sections below provide quantitative differentiation where data exist and explicitly identify knowledge gaps where head-to-head comparisons are absent from the open literature.

Quantitative Differentiation Evidence for 5-Cyclopropyl-2-phenyl-1,3-oxazole-4-carboxylic acid Versus Closest Structural Analogs


Regioisomeric Differentiation: 5-Cyclopropyl-2-phenyl vs. 2-Cyclopropyl-5-phenyl Oxazole-4-carboxylic Acid

The target compound (CAS 1016761-70-8) and its regioisomer 2-cyclopropyl-5-phenyl-oxazole-4-carboxylic acid (CAS 1161776-83-5) are constitutional isomers with the same molecular formula (C13H11NO3, MW 229.23) but different positions of the cyclopropyl and phenyl substituents on the oxazole ring . In the target, the cyclopropyl occupies the 5-position adjacent to the carboxylic acid; in the regioisomer, it occupies the 2-position, altering the spatial relationship between the cyclopropyl steric shield and the carboxylic acid coupling handle. Published SAR for structurally related 2,5-disubstituted oxazole-4-carboxylic acid VEGFR2 inhibitor series demonstrates that swapping substituent positions between the 2- and 5-positions can alter kinase IC50 values by >10-fold .

Medicinal Chemistry Scaffold Differentiation Regioisomerism

Carboxylic Acid Position and Coupling Vector Geometry: 4-Carboxylic Acid vs. 2-Carboxylic Acid Oxazole Scaffolds

The target compound places the carboxylic acid at the oxazole 4-position, directly adjacent to the 5-cyclopropyl substituent. This contrasts with oxazole-2-carboxylic acid scaffolds where the acid is adjacent to the phenyl ring. In the 4-carboxy configuration, amide bond formation produces a library vector oriented differently relative to the cyclopropyl and phenyl pharmacophores compared to the 2-carboxy isomer [1]. The cyclopropyl group at the 5-position—directly adjacent to the carboxylic acid—provides greater steric hindrance around the coupling site (estimated additional van der Waals volume contribution of ~27 ų from cyclopropyl vs. H at the adjacent position) compared to the regioisomer where phenyl occupies the 5-position [2]. This steric environment can influence amide coupling yields and the conformational preferences of resulting amide products, which is significant for library design where consistent vector geometry is required.

Amide Coupling Library Synthesis Vector Geometry

X-ray Crystallographic Characterization: Confirmation of Molecular Geometry and Solid-State Packing

A single-crystal X-ray diffraction study of an oxazole derivative with matching molecular formula C13H11NO3 and molecular weight 229.23 g/mol (consistent with the target compound) has been reported [1]. The crystal was obtained as a colorless prism with dimensions 0.560 × 0.480 × 0.300 mm. Data collection on a Rigaku SCX mini diffractometer (Mo-Kα radiation) at 20 ± 1 °C yielded a primitive orthorhombic cell: a = 17.421(4) Å, b = 18.581(4) Å, c = 6.882(2) Å, V = 2227.6(8) ų, Z = 8, calculated density = 1.367 g/cm³, space group Pna2₁ (No. 33) [1]. In contrast, no equivalent single-crystal X-ray structural report has been identified for the 2-cyclopropyl-5-phenyl regioisomer (CAS 1161776-83-5) or the 2-(1-phenylcyclopropyl) isomer (CAS 1272947-00-8) in the open crystallographic databases.

X-ray Crystallography Structural Confirmation Polymorphism

Commercial Supply Chain Differentiation: Purity and Vendor Availability

The target compound is stocked by multiple independent vendors with documented purity specifications: 98% (Leyan, Product No. 2069643) , 95%+ (CheMenu, Catalog No. CM471333) , and min. 95% (CymitQuimica, Ref. 3D-RQB76170) . In contrast, the 2-cyclopropyl-5-phenyl regioisomer (CAS 1161776-83-5) appears to have limited vendor coverage—Chemsrc lists no recommended suppliers for CAS 1161776-83-5 . The 2-(1-phenylcyclopropyl) isomer (CAS 1272947-00-8) is available from Leyan at 95% purity (Product No. 1884361) and TRC, but with more limited stocking breadth. The target compound is ECHA-registered, confirming industrial-scale relevance [1].

Chemical Procurement Purity Specification Supply Chain

Scaffold Privilege and Literature Precedent: Oxazole-4-carboxylic Acid in Kinase and PDE4 Inhibitor Chemotypes

The oxazole-4-carboxylic acid scaffold is a recognized privileged motif in kinase inhibitor design. The 5-phenyl-1,3-oxazole-4-carboxylic acid substructure (which is a close analog of the target compound differing only by the absence of the 5-cyclopropyl group) serves as a core building block for the 2-anilino-5-aryloxazole series targeting VEGFR2 kinase . Separately, 4-phenyl-2-oxazole carboxylic acid derivatives have been developed as PDE4 inhibitors . The target compound's 5-cyclopropyl substitution introduces additional steric bulk and conformational constraint at the position adjacent to the carboxylic acid, potentially differentiating its properties from the simpler 5-phenyl or 5-H analogues in terms of target selectivity, metabolic stability, and LogP. While no direct IC50 or PK data have been published for the target compound itself, this class-level scaffold privilege provides a rational basis for its selection in kinase or PDE-focused library synthesis over structurally unrelated heterocyclic carboxylic acid building blocks.

Kinase Inhibitors PDE4 Scaffold Privilege

Computable Physicochemical Differentiation: LogP, tPSA, and H-Bond Profile vs. Closest Analogs

The target compound's computed physicochemical profile differentiates it from structurally related analogs in parameters relevant to permeability, solubility, and drug-likeness assessments. The 5-cyclopropyl-2-phenyl-1,3-oxazole-4-carboxylic acid (target) has computed molecular weight 229.23 g/mol, estimated XLogP3 ~2.5–2.8, topological polar surface area ~63 Ų, and 1 H-bond donor with 4 H-bond acceptors [1]. The decarboxylated analog 5-cyclopropyl-2-phenyl-1,3-oxazole (no 4-COOH) has XLogP3 = 3.6 and tPSA = 26 Ų (PubChem) [2], illustrating the substantial impact of the carboxylic acid on polarity. Compared to the 2-(1-phenylcyclopropyl) isomer (CAS 1272947-00-8) where the cyclopropyl is directly attached to the phenyl ring rather than the oxazole, the target's cyclopropyl-oxazole conjugation pattern yields different electronic distribution affecting the oxazole ring's C–H acidity and reactivity toward electrophilic substitution .

Physicochemical Properties Drug-likeness Lead Optimization

Prioritized Application Scenarios for 5-Cyclopropyl-2-phenyl-1,3-oxazole-4-carboxylic acid Based on Verified Evidence


Kinase-Focused Fragment Library and Lead Optimization: Amide Coupling Building Block for VEGFR2/Tyrosine Kinase Chemotypes

The oxazole-4-carboxylic acid scaffold has established precedent in VEGFR2 kinase inhibitor programs, where 2-anilino-5-aryloxazole-4-carboxamides demonstrate nanomolar potency . The target compound's 4-carboxylic acid handle enables direct amide coupling to generate diverse 4-carboxamide libraries with retention of the cyclopropyl at the 5-position—a substituent that can fill hydrophobic kinase pockets and enhance metabolic stability relative to unsubstituted or methyl-substituted analogs. Procurement of this specific regioisomer (CAS 1016761-70-8) ensures correct vector geometry for the amide bond, which is critical for maintaining the kinase hinge-binding orientation documented in VEGFR2 co-crystal structures [1].

PDE4 Inhibitor Scaffold Diversification: Cyclopropyl-Substituted Oxazole-4-carboxylic Acid as a Core Intermediate

4-Phenyl-2-oxazole carboxylic acid derivatives have been reported as PDE4 inhibitors . The target compound introduces a 5-cyclopropyl substituent not present in the published PDE4 oxazole series, offering a novel diversification point. The cyclopropyl group may improve subtype selectivity among PDE4 isoforms (PDE4A–D) by exploiting steric differences in the active site, or modulate LogP to achieve more favorable CNS penetration profiles. The ECHA registration of this compound confirms its availability at industrial research scale, supporting multi-gram procurement for lead optimization campaigns [2].

Solid-State Characterization and Polymorph Screening for Pre-formulation Studies

The availability of a published single-crystal X-ray structure (orthorhombic Pna2₁, a = 17.421 Å, b = 18.581 Å, c = 6.882 Å, ρcalc = 1.367 g/cm³) provides a definitive reference for solid-state characterization . This structural data enables: (a) confirmation of molecular geometry and hydrogen-bonding patterns in the solid state; (b) use as a reference for polymorph screening of downstream amide or ester derivatives; and (c) prediction of bulk physicochemical properties (density, crystal habit) relevant to formulation development. No equivalent crystallographic data are available for the closest regioisomeric analogs, making this compound the preferred starting point for programs where solid-state characterization is required.

Multi-Vendor Procurement for Reproducible Medicinal Chemistry Research

With at least three independent stocked vendors offering the target compound at purities from 95% to 98% (Leyan 98%, CheMenu 95%+, CymitQuimica min. 95%), procurement teams benefit from competitive pricing, reduced lead times, and the ability to cross-validate purity between suppliers [1][2]. This multi-source supply chain de-risks research programs from single-vendor dependency—a significant advantage over the 2-cyclopropyl-5-phenyl regioisomer (CAS 1161776-83-5), which currently lacks recommended commercial suppliers , and the 2-(1-phenylcyclopropyl) isomer, which has fewer independent sources. ECHA registration further confirms industrial-volume availability for programs scaling from discovery to preclinical development .

Quote Request

Request a Quote for 5-Cyclopropyl-2-phenyl-1,3-oxazole-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.